2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, a mixture of diastereomers, is a compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of thiophene with a Grignard reagent, followed by cyclopropanation and subsequent amination to introduce the amine group. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods
This includes the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiophene derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with various molecular targets. It is believed to act on neurotransmitter systems, particularly by inhibiting the reuptake of norepinephrine and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: A stimulant with a similar thiophene structure but different pharmacological properties.
Thiothinone: A beta-keto analog of methiopropamine with stimulant effects.
Thiopropamine: An analog of amphetamine with a thiophene ring instead of a phenyl ring.
Uniqueness
2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride is unique due to its cyclopropane ring, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for research in various fields .
Properties
Molecular Formula |
C8H12ClNS |
---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
2-methyl-1-thiophen-2-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c1-6-5-8(6,9)7-3-2-4-10-7;/h2-4,6H,5,9H2,1H3;1H |
InChI Key |
GRAVOSVWYDBDCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2=CC=CS2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.